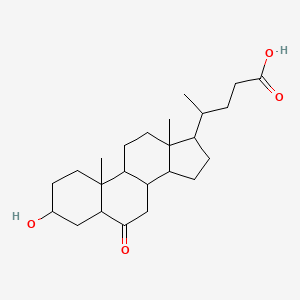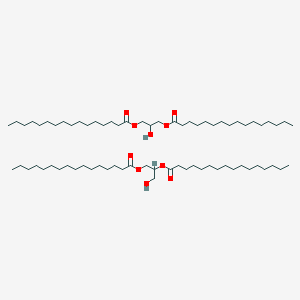
Dipalmitin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipalmitin, also known as Glycerol 1,2 (3)-dihexadecanoate, is a diacylglycerol compound with the molecular formula C35H68O5 and a molecular weight of 568.91 g/mol . It is a neutral glyceride and is commonly found in the form of a powder. This compound is synthesized from glycerol and palmitic acid and is used in various industrial and scientific applications due to its unique properties.
准备方法
Dipalmitin can be prepared through several synthetic routes. One common method involves the glycerolysis of palmitic acid in the presence of a lipase enzyme such as Lipozyme RM 1M and isooctane as a solvent . The reaction mixture is then neutralized and subjected to fractionation to purify the this compound. This method yields a high purity product with a this compound content of up to 89.80% . Industrial production methods often involve similar enzymatic processes, followed by purification steps to ensure the desired purity and quality of the final product.
化学反应分析
Dipalmitin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. In oxidation reactions, this compound can form products like palmitic acid and glycerol . In reduction reactions, it can be converted back to its precursor compounds. Substitution reactions involving this compound often result in the formation of different ester derivatives, depending on the reagents and conditions used.
科学研究应用
Dipalmitin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid behavior and interactions. In biology, this compound is used to investigate the role of diacylglycerols in cellular signaling pathways . In medicine, it is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Industrially, this compound is used in the production of food emulsifiers, cosmetics, and pharmaceuticals .
作用机制
The mechanism of action of dipalmitin involves its role as a diacylglycerol, which is a key intermediate in lipid metabolism and signaling pathways. This compound can activate protein kinase C (PKC), an enzyme involved in various cellular processes such as cell growth, differentiation, and apoptosis . The activation of PKC by this compound is mediated through its interaction with phospholipid bilayers, leading to changes in membrane structure and function .
相似化合物的比较
Dipalmitin is similar to other diacylglycerols such as distearin and diolein. it is unique in its specific fatty acid composition, which gives it distinct physical and chemical properties. For example, this compound has a higher melting point compared to diolein due to the presence of saturated palmitic acid chains . Other similar compounds include monopalmitin and tripalmitin, which differ in the number of palmitic acid chains esterified to the glycerol backbone .
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing processes.
属性
IUPAC Name |
(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate;(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h2*33,36H,3-32H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQAHPLAOYWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H136O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
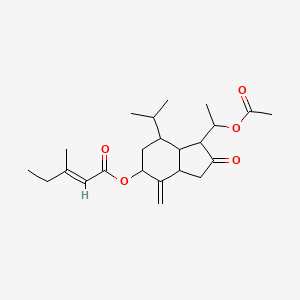
![5,7-Dihydroxy-3-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8236117.png)
![(2R)-2,3-Bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl beta-D-galactopyranoside](/img/structure/B8236125.png)
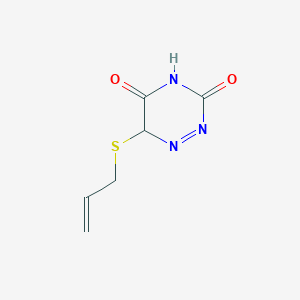
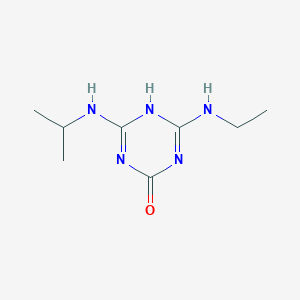
![5,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8236140.png)
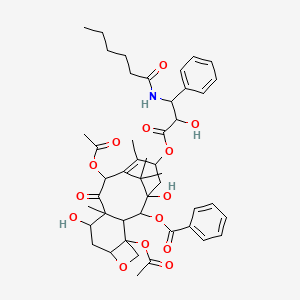
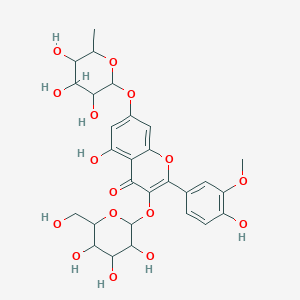
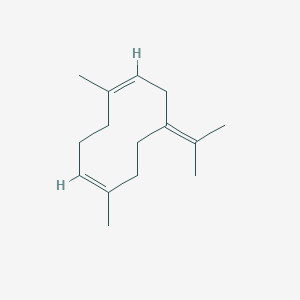
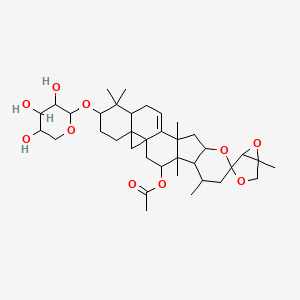
![[19,21,22-Triacetyloxy-20-(acetyloxymethyl)-24-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] pyridine-3-carboxylate](/img/structure/B8236175.png)
![[18,19,21-Triacetyloxy-20-(acetyloxymethyl)-24-(furan-2-carbonyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-22-yl] pyridine-3-carboxylate](/img/structure/B8236185.png)
![3beta-[(4-O-beta-D-Glucopyranosyl-6-deoxy-L-galactopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B8236191.png)
